N-([2,3'-bifuran]-5-ylmethyl)-2-(4-fluorophenyl)acetamide
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Description
N-([2,3'-bifuran]-5-ylmethyl)-2-(4-fluorophenyl)acetamide, also known as BF5A, is a compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Anti-Inflammatory Activity
- A study by Sunder & Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide. Some of these compounds exhibited significant anti-inflammatory activity.
Antiplasmodial Properties
- A study by Mphahlele, Mmonwa, & Choong (2017) developed novel N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides with potential in vitro antiplasmodial properties against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum.
Antifungal Agents
- Research conducted by Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents, showing efficacy against various fungi species.
Antiepileptic Drug Candidate
- A study by Tanaka et al. (2019) identified 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide as a promising anti-epileptic drug candidate, showing broad-spectrum anti-convulsant activity in various models.
Herbicidal Activity
- Wu et al. (2011) discovered novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides with potential herbicidal activities against dicotyledonous weeds (Wu et al., 2011).
Antimicrobial Agents
- Parikh & Joshi (2014) synthesized and evaluated 2-(5-aryl-1,3,4-oxadiazol-2-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamide derivatives as antimicrobial agents, showing significant activity against a broad panel of bacterial and fungal strains (Parikh & Joshi, 2014).
properties
IUPAC Name |
2-(4-fluorophenyl)-N-[[5-(furan-3-yl)furan-2-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO3/c18-14-3-1-12(2-4-14)9-17(20)19-10-15-5-6-16(22-15)13-7-8-21-11-13/h1-8,11H,9-10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJRTIWWFWQPBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCC2=CC=C(O2)C3=COC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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